molecular formula C5H7N5 B11923891 3A,7A-Dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-amine

3A,7A-Dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-amine

Katalognummer: B11923891
Molekulargewicht: 137.14 g/mol
InChI-Schlüssel: YVVURVHMMYUKJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3A,7A-Dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3A,7A-Dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-3-cyano-1H-pyrazole with formamide or formic acid, followed by cyclization to form the pyrazolopyrimidine core . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3A,7A-Dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3A,7A-Dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.

    Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3A,7A-Dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-amine is unique due to its specific dihydro modification, which can influence its chemical reactivity and biological activity. This modification may enhance its binding affinity to certain molecular targets, making it a valuable scaffold for drug development .

Eigenschaften

Molekularformel

C5H7N5

Molekulargewicht

137.14 g/mol

IUPAC-Name

3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C5H7N5/c6-4-3-1-9-10-5(3)8-2-7-4/h1-3,5,10H,(H2,6,7,8)

InChI-Schlüssel

YVVURVHMMYUKJB-UHFFFAOYSA-N

Kanonische SMILES

C1=NNC2C1C(=NC=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.